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Compound of Interest

Compound Name: Himalomycin B

Cat. No.: B1245826 Get Quote

An In-depth Technical Guide to Himalomycin B
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthracycline antibiotic,

Himalomycin B, including its chemical properties, biological activity, and the methodologies

used for its isolation and characterization.

Core Molecular Data
Himalomycin B is a complex glycosylated anthracycline with the following key molecular

identifiers:

Property Value

Molecular Formula C43H56O16

Molecular Weight 828.9 g/mol

CAS Number 701915-11-9

Physicochemical and Spectroscopic Data
The structural elucidation of Himalomycin B was achieved through a combination of

spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESI-
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MS) confirmed the molecular formula.[1] Extensive 1D and 2D Nuclear Magnetic Resonance

(NMR) spectroscopy was employed to determine the connectivity and stereochemistry of the

molecule.

¹H and ¹³C NMR Data
The following tables summarize the key NMR spectral data for Himalomycin B, which were

crucial for its structure determination.[1]

Table 1: ¹³C NMR Data of Himalomycin B

Chemical Shift (δ) Assignment

207.7 Ketone C=O

188.0, 187.9 Quinone C=O

177.0 Acid/Ester C=O

161.8 - 115.6 Aromatic sp² Carbons

98.4, 91.6, 91.4 Acetal Carbons

44.7, 41.0, 39.9, 36.6 Methylene Carbons

| 27.2, 17.2, 16.2 | Methyl Carbons |

Table 2: Key ¹H NMR Data of Himalomycin B

Chemical Shift (δ) Multiplicity Assignment

13.32, 13.04 s
Chelated peri-hydroxy
groups

5.2 - 2.5 m Sugar protons

1.41, 1.36 d Methyl groups

| 1.32 | s | Methyl group |
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Biological Activity
Himalomycin B has demonstrated significant biological activity, particularly as an antibacterial

and potential antitumor agent.[1]

Antibacterial Spectrum
Himalomycin B exhibits strong antibacterial activity against a range of Gram-positive and

Gram-negative bacteria. The activity was determined using the agar diffusion method with a

concentration of approximately 50 µ g/disk .[1]

Table 3: Antibacterial Activity of Himalomycin B

Bacterial Strain Activity

Bacillus subtilis Strong

Staphylococcus aureus Strong

Streptomyces viridochromogenes (Tü 57) Strong

| Escherichia coli | Strong |

Himalomycin B did not show any significant antifungal activity against Candida albicans and

Mucor miehei, nor did it exhibit antialgal activity against Chlorella vulgaris, Chlorella

sorokiniana, and Scenedesmus suspicatus.[1]

Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and structural

characterization of Himalomycin B.[1]

Fermentation Protocol
Strain and Culture Medium: The producing organism, Streptomyces sp. isolate B6921, was

cultured on M2+ medium. The M2+ medium consists of malt extract (10 g), yeast extract (4

g), and glucose (4 g) dissolved in 1 liter of 50% artificial seawater and 50% tap water. The

pH was adjusted to 7.8 before sterilization.
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Inoculation and Incubation: Well-grown agar subcultures of Streptomyces sp. B6921 were

used to inoculate twelve 1-liter Erlenmeyer flasks, each containing 200 ml of M2+ medium.

Seed Culture: The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.

Large-Scale Fermentation: The seed cultures were then used to inoculate a 20-liter jar

fermentor, which was maintained at 28°C for 72 hours.

Isolation and Purification Workflow
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Fermentation Broth
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Figure 1. Isolation and purification workflow for Himalomycin B.

Extraction: The culture broth was extracted with ethyl acetate to obtain a crude extract.
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Fractionation: The crude extract was subjected to flash chromatography on a silica gel

column using a methanol/chloroform gradient, yielding eight fractions.

Purification: The more polar fractions, which contained Himalomycin B, underwent further

purification steps to yield the pure compound.

Structure Elucidation Methodology
The chemical structure of Himalomycin B was determined through a combination of modern

spectroscopic techniques:

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)

was used to determine the exact molecular weight and deduce the molecular formula.

NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to establish the

carbon-hydrogen framework and the connectivity of the sugar moieties to the aglycone.

These experiments included:

¹H NMR

¹³C NMR and APT (Attached Proton Test)

COSY (Correlation Spectroscopy)

HMQC (Heteronuclear Multiple Quantum Coherence)

HMBC (Heteronuclear Multiple Bond Correlation)

Comparative Analysis: The NMR data of Himalomycin B were compared with those of the

known related compound, fridamycin D, to aid in the structural assignment.

Postulated Mechanism of Action: A Signaling
Pathway Perspective
While the precise molecular targets of Himalomycin B are still under investigation, its

structural similarity to fridamycin A suggests a potential mechanism of action related to the

activation of the AMP-activated protein kinase (AMPK) signaling pathway. Fridamycin A has
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been shown to stimulate glucose uptake in adipocytes through this pathway. The diagram

below illustrates this proposed signaling cascade.

Himalomycin B AMPK
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Click to download full resolution via product page

Figure 2. Proposed signaling pathway for Himalomycin B-induced glucose uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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